
Atorvastatin Impurity 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin is an antilipemic drug belonging to the statins class . It’s used to lower cholesterol if you’ve been diagnosed with high blood cholesterol and prevent heart disease, including heart attacks and strokes . Atorvastatin impurities are substances that can be formed during the synthesis or storage of Atorvastatin .
Synthesis Analysis
Atorvastatin synthesis involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .
Chemical Reactions Analysis
Atorvastatin has been found to degrade under acid and basic conditions . Under acid conditions, it follows a first order kinetic degradation, while under basic conditions, it follows a zero order kinetic degradation .
Physical And Chemical Properties Analysis
Atorvastatin is known to present polymorphism, which means it can exist in different solid forms . These different forms may give rise to different physical properties .
Applications De Recherche Scientifique
Experimental Procedures
Researchers employ various analytical techniques to study Atorvastatin Impurity 15:
a. Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC): Scientists use HPLC to separate and quantify impurities, including Atorvastatin Impurity 15. The mobile phase typically contains hydrophobic organic solvents due to atorvastatin’s hydrophobic nature .
- Ultra-Fast Liquid Chromatography (UFPLC): UFPLC, a preparative LC system, concentrates and isolates impurities, allowing for their identification and characterization .
b. Mass Spectrometry (MS)
Safety And Hazards
Orientations Futures
Atorvastatin is widely prescribed and consumed globally, and its patent expired in late 2010 . This has led to a surge in research and development efforts to understand more about this drug and its impurities. Future directions could include further studies on the synthesis, degradation, and effects of Atorvastatin and its impurities .
Propriétés
Numéro CAS |
693793-42-9 |
|---|---|
Nom du produit |
Atorvastatin Impurity 15 |
Formule moléculaire |
C33H33F2N2O5 |
Poids moléculaire |
575.64 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)
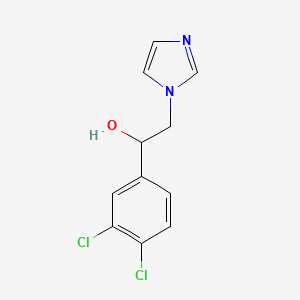
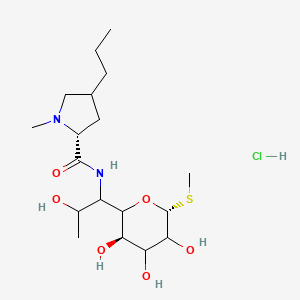
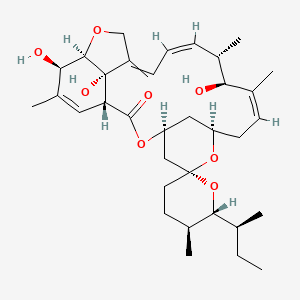
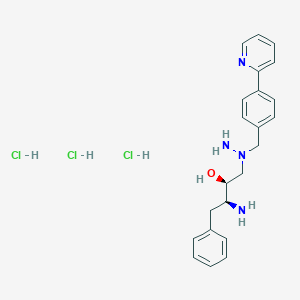
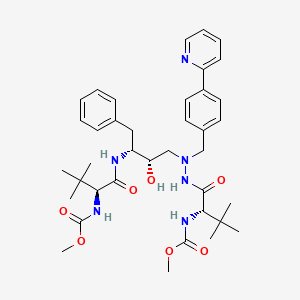
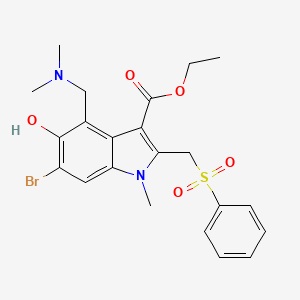
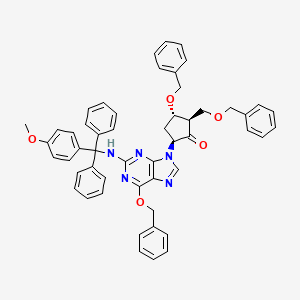
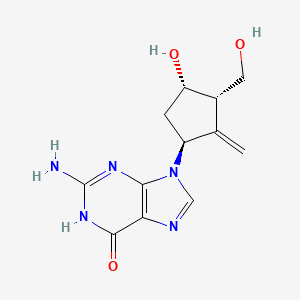
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)